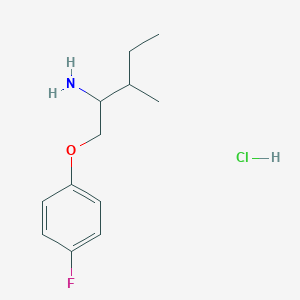

1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride

Overview

Description

1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride (4-FPMA HCl) is a synthetic compound belonging to the class of amines. It is a white crystalline solid with a molecular weight of 213.7 g/mol and a molecular formula of C9H16ClFN2O. 4-FPMA HCl is a potent agonist of the serotonin 5-HT2A receptor and is widely used in scientific research. It has been used in studies of the effects of serotonin on behavior and cognition, as well as in studies of the effects of serotonin on various physiological processes.

Scientific Research Applications

Inhibition of N-Type Calcium Channels

This compound is a simplified analogue of previously reported ω-conotoxin GVIA mimetics and has been tested for N-type calcium channel inhibition in a SH-SY5Y neuroblastoma FLIPR assay . N-type or Ca v 2.2 channel is a validated target for the treatment of refractory chronic pain .

Treatment of Neuropathic Pain

Neuropathic pain, which results from nerve damage caused by surgery, trauma, infection or disease, often does not respond to existing therapies . N-Type calcium channels (Ca v 2.2 channels) are strongly implicated in chronic and neuropathic pain and their inhibitors have been widely pursued . This compound could potentially be used in the treatment of neuropathic pain .

Apoptosis Induction in Cancer Cells

This compound has been shown to trigger apoptosis, as indicated by externalization of Annexin V-targeted phosphatidylserine residues in HT-29 and HCT-116 cells . It induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1) .

Mitochondria Dysfunction and Endoplasmic Reticulum Stress

This compound induces apoptosis via mitochondria dysfunction and endoplasmic reticulum stress in human colon cancer cells . It also induced release of cytochrome c (Cyt c ), apoptosis inducing factor (AIF), and endonuclease G (Endo G) by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .

IKKβ Inhibitory Activities

This compound has potent, selective and metabolically stable IKKβ inhibitory activities . IKKβ is a protein kinase that plays a key role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, cell survival, and cancer .

properties

IUPAC Name |

1-(4-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO.ClH/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFFSVDKALJWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(COC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)